4-Bromo-3-(hydroxymethyl)benzonitrile
Overview
Description
4-Bromo-3-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the fourth position and a hydroxymethyl group at the third position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 4-Bromo-3-(hydroxymethyl)benzonitrile involves the bromination of 3-(hydroxymethyl)benzonitrile. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods:
Industrial production of this compound often employs a one-pot synthesis method. This involves reacting 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base and an organic solvent. The intermediate product is then further reacted with a boron reagent in the presence of a base and a catalyst to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Bromo-3-(hydroxymethyl)benzonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-Bromo-3-(methyl)benzonitrile.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent are commonly used.
Major Products:
Oxidation: 4-Bromo-3-formylbenzonitrile or 4-Bromo-3-carboxybenzonitrile.
Reduction: 4-Bromo-3-(methyl)benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
4-Bromo-3-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It serves as a building block for molecules that may exhibit biological activity, such as anti-inflammatory or anticancer properties.
Industry:
The compound is used in the production of advanced materials, including polymers and resins. It is also employed in the development of new catalysts and reagents for industrial chemical processes .
Mechanism of Action
The mechanism of action of 4-Bromo-3-(hydroxymethyl)benzonitrile depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the hydroxymethyl group.
3-(Hydroxymethyl)benzonitrile: Similar structure but lacks the bromine atom.
4-(Bromomethyl)benzonitrile: Similar structure but the hydroxymethyl group is replaced by a bromomethyl group
Uniqueness:
4-Bromo-3-(hydroxymethyl)benzonitrile is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. The hydroxymethyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEWOMLQLUYQPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696094 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905710-66-9 | |
Record name | 4-Bromo-3-(hydroxymethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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